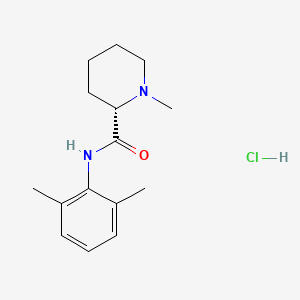

(S)-(+)-Mepivacaine Hydrochloride

Übersicht

Beschreibung

(S)-(+)-Mepivacaine Hydrochloride is a local anesthetic of the amide type. It is chemically related to bupivacaine but pharmacologically similar to lidocaine. This compound is used for local or regional analgesia and anesthesia, particularly in dental procedures and minor surgeries . It is known for its rapid onset and medium duration of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Mepivacaine Hydrochloride involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then cyclized with methylamine to produce the piperidine ring, resulting in (S)-(+)-Mepivacaine. The final step involves the conversion of (S)-(+)-Mepivacaine to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to slightly cream crystalline powder .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-(+)-Mepivacaine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents or alkylating agents are typically employed.

Major Products:

Oxidation: N-oxides of (S)-(+)-Mepivacaine.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mepivacaine acts by blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse conduction. This mechanism leads to a temporary loss of sensation in the targeted area. The compound is characterized by:

- Chemical Structure : Mepivacaine is a racemic mixture, with the (S)-enantiomer being more potent.

- Pharmacokinetics : The absorption and distribution of mepivacaine are influenced by factors such as the site of administration, blood flow, and plasma protein binding. Peak plasma concentrations are typically reached within 30 minutes following local administration .

Dental Anesthesia

Mepivacaine is extensively used in dental procedures due to its rapid onset and moderate duration of action (approximately 2-3 hours). It is particularly favored for:

- Infiltration Anesthesia : For minor surgical procedures.

- Nerve Blocks : Such as inferior alveolar nerve blocks for molar extractions.

A study comparing mepivacaine with lidocaine found that while mepivacaine has a similar efficacy profile, it may provide longer-lasting analgesia in specific contexts .

Regional Anesthesia

Mepivacaine is also utilized in regional anesthesia for various surgical procedures, including:

- Peripheral Nerve Blocks : Effective in managing postoperative pain.

- Caudal Anesthesia : Commonly used in pediatric surgeries.

The compound's safety and efficacy have been documented in numerous clinical trials, confirming its suitability for both adult and pediatric populations .

Adverse Effects

While generally well-tolerated, mepivacaine can cause side effects such as:

- Central Nervous System Toxicity : Symptoms may include seizures or respiratory depression.

- Cardiovascular Complications : Rare cases of bradycardia and hypotension have been reported following accidental intravenous administration .

Case Studies

- Accidental Intravenous Administration : A notable case involved an infant who experienced severe bradyarrhythmia and cardiac arrest after receiving intravenous mepivacaine. The patient was successfully resuscitated using extracorporeal membrane oxygenation (ECMO) and lipid emulsion therapy, highlighting the importance of prompt intervention in cases of local anesthetic toxicity .

- Toxicity Evaluation : A study examined the systemic toxicity of mepivacaine following peripheral nerve blocks in patients with renal insufficiency, emphasizing the need for careful monitoring in vulnerable populations .

Comparative Efficacy

A systematic review assessed the efficacy of mepivacaine compared to lidocaine across various studies. Key findings included:

| Study | Anesthetic Used | Success Rate | Comments |

|---|---|---|---|

| McLean et al. | 3% Mepivacaine | Lower than lidocaine | Effective for mandibular teeth |

| Hinkley et al. | 2% Mepivacaine + Levonordefrin | Comparable to lidocaine | Suitable for certain dental procedures |

These findings suggest that while mepivacaine may not always outperform lidocaine, it remains a viable alternative with specific advantages depending on the clinical scenario .

Wirkmechanismus

(S)-(+)-Mepivacaine Hydrochloride exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by inhibiting sodium ion influx through voltage-gated sodium channels in the neuronal cell membrane .

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Similar pharmacological profile but with a shorter duration of action.

Bupivacaine: Longer duration of action but higher potential for cardiotoxicity.

Ropivacaine: Similar to bupivacaine but with a better safety profile

Uniqueness: (S)-(+)-Mepivacaine Hydrochloride is unique due to its balanced profile of rapid onset and medium duration of action, making it particularly suitable for dental and minor surgical procedures. Its enantiomeric form also contributes to its specific pharmacokinetic properties .

Biologische Aktivität

(S)-(+)-Mepivacaine hydrochloride is a widely used local anesthetic belonging to the amide class. Its primary mechanism of action involves blocking sodium channels in neuronal membranes, which inhibits nerve impulse conduction and results in a temporary loss of sensation in localized areas. This article explores the biological activity of mepivacaine, including its pharmacokinetics, efficacy compared to other anesthetics, and case studies highlighting its clinical applications and potential toxicities.

Mepivacaine exerts its effects by binding to voltage-gated sodium channels in the neuronal membrane. This binding prevents the influx of sodium ions during depolarization, effectively blocking the propagation of action potentials along nerve fibers. As a result, sensory nerve transmission is interrupted, leading to localized anesthesia. The compound is particularly effective in dental procedures and regional anesthesia due to its rapid onset and moderate duration of action.

Pharmacokinetics

The pharmacokinetic profile of mepivacaine is influenced by various factors including dosage, route of administration, and patient-specific characteristics. Key pharmacokinetic parameters include:

- Absorption : Mepivacaine is absorbed variably depending on the site of injection and blood flow characteristics.

- Distribution : It is distributed throughout body tissues, with higher concentrations found in highly perfused organs like the liver and lungs.

- Metabolism : Mepivacaine undergoes hepatic metabolism primarily via hydroxylation by cytochrome P450 enzymes (CYP1A2 and CYP3A) into inactive metabolites.

- Excretion : Approximately 90% of mepivacaine is excreted via urine, with less than 10% remaining as unchanged drug. The plasma half-life is approximately 2-3 hours in adults and can extend to 9 hours in newborns .

Efficacy Compared to Other Local Anesthetics

Mepivacaine has been compared extensively with other local anesthetics such as lidocaine and articaine. A meta-analysis revealed that while mepivacaine provides effective anesthesia, it may have a slightly lower success rate compared to lidocaine when used in dental procedures .

Comparative Efficacy Table

| Study ID | Anaesthetic Comparison | Success Rate (%) | Side Effects |

|---|---|---|---|

| Abdulwahab 5 | 3% Mepivacaine vs 2% Lidocaine + Adrenaline | Lower success rate for mepivacaine | Minimal |

| Hinkley 22 | 2% Mepivacaine + Levonordefrin vs 2% Lidocaine + Adrenaline | Comparable success rates | Similar side effects |

Case Studies

- Accidental Intravenous Administration : A notable case involved an infant who experienced severe cardiovascular complications following accidental intravenous administration of mepivacaine. The patient presented with seizures and bradyarrhythmia but was successfully treated with extracorporeal membrane oxygenation (ECMO) without neurological damage .

- Toxicity Assessment : In a study assessing toxicity, male rats administered intraperitoneal mepivacaine showed significant testicular damage within hours of administration. Histopathological examinations revealed severe damage to seminiferous tubules, indicating potential reproductive toxicity .

Safety Profile

Mepivacaine is generally considered safe when used appropriately; however, systemic toxicity can occur, particularly in cases of overdose or accidental intravenous injection. Symptoms may include central nervous system effects such as seizures or cardiovascular complications like hypotension and arrhythmias. Management strategies for local anesthetic systemic toxicity (LAST) include supportive care and the use of lipid emulsions for resuscitation .

Eigenschaften

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIMRUQNCDCQB-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735374 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7047-98-5, 34333-71-6 | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:?), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7047-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIVACAINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6359QUC5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.